CID 78061189
Description
CID 78061189 is a unique numerical identifier assigned to a chemical compound in the PubChem database, a comprehensive resource for chemical properties, biological activities, and safety information . These include:
- Structural elucidation: Techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography are critical for confirming molecular structure .
- Physicochemical properties: Key parameters like molecular weight, solubility (logS), lipophilicity (logP), and collision cross-section (CCS) are essential for understanding its behavior in biological and analytical systems .

- Synthetic pathways: Documentation of reaction conditions, yields, and purification methods ensures reproducibility .
For this compound, such data would be curated in PubChem, enabling comparisons with structurally or functionally related compounds.
Properties
Molecular Formula |
C11H23BrO2Si |
|---|---|
Molecular Weight |
295.29 g/mol |
InChI |
InChI=1S/C11H23BrO2Si/c1-3-13-11(14-4-2)15-10-8-6-5-7-9-12/h11H,3-10H2,1-2H3 |
InChI Key |
AQVPYUFHWCLNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCCCCCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78061189 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high efficiency and scalability.
Chemical Reactions Analysis
CID 78061189 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, and solvents, and are carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 78061189 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets.
Industry: this compound is used in industrial processes for the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78061189 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 78061189 with analogs can be contextualized using methodologies from the provided evidence. Below is a hypothetical analysis based on parameters commonly evaluated for chemical analogs (Table 1):
Table 1: Hypothetical Comparison of this compound with Structurally Similar Compounds
Key Findings :
Structural Similarity :
- Compounds like CAS 1254115-23-5 and this compound may share nitro or methoxy groups, influencing reactivity and metabolic stability .
- Halogenated analogs (e.g., CAS 7254-19-5) exhibit distinct electronic properties affecting solubility and target binding .
Physicochemical Behavior :
- Lower logP values (e.g., CAS 7254-19-5: -0.7) correlate with reduced lipid solubility, impacting blood-brain barrier (BBB) penetration .
- Boronic acid derivatives (e.g., CAS 1046861-20-4) demonstrate unique coordination chemistry, relevant in protease inhibition .
Analytical Differentiation: Collision-induced dissociation (CID) in mass spectrometry can distinguish isomers, as demonstrated for ginsenosides in . For example, CID fragmentation patterns of this compound could resolve structural ambiguities vs. analogs .
Q & A
Q. How to ensure compliance with ethical standards in this compound research?
- Methodological Answer :
- Data integrity : Avoid manipulation of chromatograms or spectra; use raw data for all figures.
- Authorship criteria : Follow ICMJE guidelines to include only contributors who meet authorship thresholds (e.g., drafting text, data analysis).
- Conflict disclosure : Declare funding sources (e.g., industry grants) that may influence interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

